6-Aminonicotinoyl chloride

Vue d'ensemble

Description

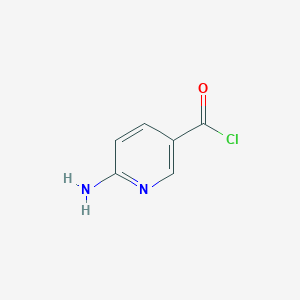

6-Aminonicotinoyl chloride is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinic acid and contains an amino group at the 6-position and a chloride group at the carbonyl carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Aminonicotinoyl chloride can be synthesized through several methods. One common approach involves the reaction of 6-aminonicotinic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent. The reaction can be represented as follows:

C6H5N2O2+SOCl2→C6H5ClN2O+SO2+HCl

In this reaction, 6-aminonicotinic acid (C6H5N2O2) is converted to this compound (C6H5ClN2O) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Amidation Reactions

Nicotinoyl chloride hydrochloride (pyridine-3-carbonyl chloride hydrochloride) is widely used to synthesize amides via nucleophilic acyl substitution. For example:

Reaction with 2-(1-Piperidinyl)-5-(trifluoromethyl)aniline

-

Conditions : Dichloromethane, triethylamine (TEA), 0–20°C, 3–16.5 hours.

-

Yield : 45.3–93.7% (dependent on reaction time and solvent) .

-

Product : N-[2-(1-Piperidinyl)-5-(trifluoromethyl)phenyl]nicotinamide.

| Substrate | Conditions | Yield | Key Observations |

|---|---|---|---|

| 2-(Piperidin-1-yl)aniline | DCM, TEA, 0–20°C, 3h | 75% | Purified via silica chromatography |

| Same substrate | DCM, TEA, 16.5h | 45.3% | Recrystallized from acetone |

Esterification Reactions

6-Aminonicotinic acid derivatives are esterified using alkyl halides or activated intermediates:

Synthesis of Nicotinyl Ester of 6-Aminonicotinic Acid

-

Reagents : 6-Aminonicotinic acid, 3-chloromethylpyridine hydrochloride, K₂CO₃.

-

Conditions : DMF, 100°C, 60 hours.

-

Product : C₁₂H₁₁N₃O₂ (m.p. 142–143.5°C).

Thioureation Reactions

Nicotinoyl chloride reacts with thiocyanate salts to form thioureas:

Formation of 1-Nicotinoyl-3-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]thiourea

| Substrate | Catalyst | Temperature | Yield |

|---|---|---|---|

| 2-(Piperidin-1-yl)aniline | KSCN, TEA | 70°C | 93.7% |

Biological Activity of Derivatives

6-Aminonicotinic acid esters demonstrate metabolic effects:

-

Compound 5i (1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate):

Hydrazide Formation

Nicotinic acid hydrazide reacts with amino acids under mild conditions:

Key Reaction Mechanisms

Applications De Recherche Scientifique

Scientific Research Applications

6-Aminonicotinoyl chloride has several key applications:

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactive acyl chloride functional group allows it to participate in nucleophilic acyl substitution reactions, facilitating the formation of complex molecules.

Medicinal Chemistry

- Drug Development : This compound acts as a building block for developing drugs targeting specific enzymes or receptors. Its structural similarity to nicotinamide suggests potential interactions with metabolic pathways involving nicotinamide adenine dinucleotide (NAD+), which is crucial for numerous biological processes .

Biological Studies

- Enzyme Interaction Studies : It is utilized in synthesizing compounds for studying biological pathways and mechanisms. For instance, derivatives of this compound have been shown to modulate enzyme activities involved in NAD+ metabolism, highlighting its potential in therapeutic applications .

Industrial Applications

- Agrochemicals and Specialty Chemicals : The compound is employed in producing agrochemicals and other specialty chemicals, leveraging its reactive properties to enhance product performance.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds derived from this compound were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising inhibitory effects at low concentrations. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Peptide Synthesis

In peptide synthesis, this compound has been employed to form peptide bonds, enhancing the production of therapeutic peptides for vaccines and hormone treatments. Its role as a coupling agent facilitates efficient peptide bond formation, which is critical for drug development .

Mécanisme D'action

The mechanism of action of 6-aminonicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, these derivatives can interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Aminonicotinic acid: The precursor to 6-aminonicotinoyl chloride, differing by the presence of a carboxylic acid group instead of a chloride.

Nicotinoyl chloride: Lacks the amino group at the 6-position.

Nicotinic acid: The parent compound, lacking both the amino and chloride groups.

Uniqueness

This compound is unique due to the presence of both an amino group and an acyl chloride group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Activité Biologique

6-Aminonicotinoyl chloride is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through various chemical reactions involving nicotinic acid derivatives. Its structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been tested against various pathogenic microorganisms, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Concentration (mM) | Inhibition Zone (mm) | Target Microorganisms |

|---|---|---|---|

| This compound | 0.03 | 29 | Staphylococcus aureus |

| Derivative A | 0.016 | 30 | Escherichia coli |

| Derivative B | 0.064 | 18 | Candida albicans |

The results indicate that This compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones suggest that this compound can effectively combat infections caused by these pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves binding to specific proteins in bacterial cells. Molecular docking studies have shown that it interacts with penicillin-binding proteins (PBPs) and sterol demethylase, disrupting cell wall synthesis and function.

Table 2: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -5.966 | Penicillin-Binding Protein 3 (PBP3) |

| Derivative A | -7.344 | Sterol 14-alpha Demethylase |

These interactions are crucial for the development of new antibacterial therapies, as they provide insights into how these compounds can inhibit bacterial growth at a molecular level .

Anti-Inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies indicate that it may enhance macrophage activity and reduce neuroinflammation, which is beneficial in treating neurodegenerative diseases.

Case Study: Neuroinflammation Reduction

A study involving animal models demonstrated that treatment with this compound resulted in reduced markers of inflammation in the brain, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Toxicity and Safety Profile

While the biological activities of this compound are promising, assessing its safety is crucial. Toxicity studies have indicated medium to low carcinogenicity risks associated with its use. However, further research is needed to fully understand its safety profile in humans.

Table 3: Toxicity Predictions

| Compound | Carcinogenicity Risk Level | Hepatotoxicity Risk Level |

|---|---|---|

| This compound | Medium | High |

| Derivative A | Low | Medium |

These findings underscore the importance of conducting thorough preclinical trials before advancing to clinical applications .

Propriétés

IUPAC Name |

6-aminopyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(10)4-1-2-5(8)9-3-4/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFVTCWKZARTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599292 | |

| Record name | 6-Aminopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148675-53-0 | |

| Record name | 6-Aminopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.